2-Hydroxy-3-iodobenzenesulfonamide
Description
2-Hydroxy-3-iodobenzenesulfonamide is an organoiodine sulfonamide derivative characterized by a benzene ring substituted with a hydroxyl (-OH) group at position 2, an iodine atom at position 3, and a sulfonamide (-SO₂NH₂) functional group. This compound belongs to the sulfonamide class, which has historically been significant in medicinal chemistry due to their antibacterial properties . The hydroxyl group may contribute to hydrogen bonding, affecting solubility and crystallinity.
Properties
Molecular Formula |
C6H6INO3S |
|---|---|
Molecular Weight |
299.09 g/mol |
IUPAC Name |
2-hydroxy-3-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H6INO3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H,(H2,8,10,11) |
InChI Key |
XHKDRTHVGSMSIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-HYDROXY-3-IODOBENZENE-1-SULFONAMIDE typically involves the iodination of 2-hydroxybenzenesulfonamide. This can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-HYDROXY-3-IODOBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a less oxidized state.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hypervalent iodine compounds like iodosylbenzene and iodobenzene diacetate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
2-HYDROXY-3-IODOBENZENE-1-SULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-HYDROXY-3-IODOBENZENE-1-SULFONAMIDE involves its interaction with biological molecules:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2-Iodobenzenesulfonamido)acetic Acid
- Structure : Features a 2-iodobenzenesulfonamide moiety linked to an acetic acid group.
- Key Differences: Substituent Positions: Iodine is at position 2 (vs. 3 in the target compound), altering electronic effects on the aromatic ring.
- Research Findings: Crystallizes in a monoclinic system with a stable structure (mean C–C bond length: 0.005 Å, R factor: 0.030), suggesting strong intermolecular interactions . The sulfonamide-acetic acid hybrid may serve as a precursor for bioactive molecules, leveraging both sulfa drug and carboxylic acid functionalities.
Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate
- Structure : A naphthalene derivative with hydroxyl and sulfonate groups at positions 7, 1, and 3.
- Key Differences :
- Aromatic System: Naphthalene core (vs. benzene) increases molecular rigidity and conjugation.
- Ionic Nature: Dipotassium sulfonate groups confer high water solubility, unlike the neutral sulfonamide group in the target compound.
- Applications : Primarily used in industrial settings (e.g., dyes, surfactants) rather than medicinal chemistry due to its ionic character .
Fluorinated Benzenesulfonamides (e.g., 3-Fluoro-2-iodobenzenesulfonamide)
- Structure : Contains fluorine at position 3 and iodine at position 2 on the benzene ring.
- Key Differences :
2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)
- Structure : A diphenyl-substituted hydroxyacetic acid.
- Key Differences :
Comparative Analysis and Data Table
Research Findings and Implications
- Electronic and Steric Effects : The iodine atom in 2-hydroxy-3-iodobenzenesulfonamide may hinder enzymatic degradation compared to smaller halogens (e.g., fluorine), prolonging biological activity .
- Crystallinity : Sulfonamides like 2-(2-iodobenzenesulfonamido)acetic acid exhibit robust crystal packing due to hydrogen bonding, a trait likely shared by the target compound .
- Solubility Trade-offs : While ionic compounds (e.g., dipotassium sulfonates) excel in aqueous solubility, neutral sulfonamides balance solubility and membrane permeability, making them preferable for drug delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
